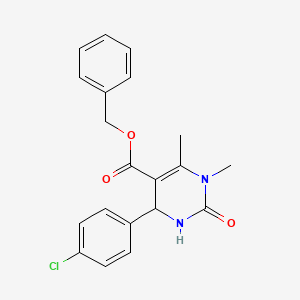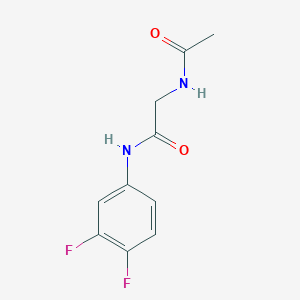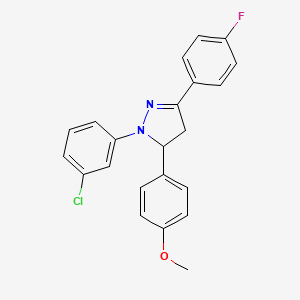
(4-methoxy-2,6-dimethylphenyl)phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methoxy-2,6-dimethylphenyl)phenylamine, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized by Alexander Shulgin in 1991 and gained popularity as a recreational drug in the early 2000s. Despite its illicit use, 2C-E has been the subject of scientific research due to its potential therapeutic applications.
作用機序
(4-methoxy-2,6-dimethylphenyl)phenylamine acts as a partial agonist at the 5-HT2A receptor, which results in the activation of downstream signaling pathways. This leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and perception. The activation of the 5-HT2A receptor also leads to changes in brain activity patterns, which may underlie the psychedelic effects of (4-methoxy-2,6-dimethylphenyl)phenylamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-methoxy-2,6-dimethylphenyl)phenylamine include changes in heart rate, blood pressure, and body temperature. It also leads to alterations in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. These changes are thought to contribute to the psychedelic effects of (4-methoxy-2,6-dimethylphenyl)phenylamine, including altered perception, enhanced creativity, and spiritual experiences.
実験室実験の利点と制限
The advantages of using (4-methoxy-2,6-dimethylphenyl)phenylamine in lab experiments include its unique mechanism of action, which differs from traditional antidepressants. It also has a relatively short duration of action, which allows for controlled administration and monitoring. However, the limitations of using (4-methoxy-2,6-dimethylphenyl)phenylamine in lab experiments include its potential for abuse and the lack of long-term safety data.
将来の方向性
Future research on (4-methoxy-2,6-dimethylphenyl)phenylamine should focus on its potential therapeutic applications in the treatment of depression, anxiety, and PTSD. This includes clinical trials to evaluate its safety and efficacy in humans. Additionally, research should explore the mechanisms underlying the psychedelic effects of (4-methoxy-2,6-dimethylphenyl)phenylamine, including changes in brain activity patterns and neurotransmitter levels. Finally, the development of novel compounds that target the 5-HT2A receptor may lead to the discovery of new treatments for mood disorders.
合成法
The synthesis of (4-methoxy-2,6-dimethylphenyl)phenylamine involves the reaction of 2,6-dimethylaniline with paraformaldehyde to form 2,6-dimethylphenylamine. This intermediate is then reacted with anisaldehyde to produce 2,6-dimethoxyphenyl-2-nitropropene. Reduction of this intermediate with sodium borohydride yields 2,6-dimethoxyphenyl-2-amino-propane, which is then reacted with benzaldehyde to produce (4-methoxy-2,6-dimethylphenyl)phenylamine.
科学的研究の応用
(4-methoxy-2,6-dimethylphenyl)phenylamine has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Research has shown that (4-methoxy-2,6-dimethylphenyl)phenylamine has a unique mechanism of action that differs from traditional antidepressants. It acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor is also the target of classic psychedelics such as LSD and psilocybin.
特性
IUPAC Name |
4-methoxy-2,6-dimethyl-N-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11-9-14(17-3)10-12(2)15(11)16-13-7-5-4-6-8-13/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKITJDDRGSCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=CC=CC=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-2,6-dimethylphenyl)phenylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl {[allyl(formyl)amino]methyl}phosphonate](/img/structure/B5159534.png)
![(4-morpholinylmethyl){6-[(4-morpholinylmethyl)(nitro)amino]hexyl}nitroamine](/img/structure/B5159536.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5159546.png)
![5-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-2-furamide](/img/structure/B5159551.png)




![methyl (4-{[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5159594.png)
![2-[(cyclohexylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5159598.png)


![1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine](/img/structure/B5159620.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5159627.png)